molecular formula C4H6N2O2 B1677063 5-Hydroxy-1-methylhydantoin CAS No. 84210-26-4

5-Hydroxy-1-methylhydantoin

Cat. No. B1677063
CAS RN: 84210-26-4
M. Wt: 130.1 g/mol
InChI Key: RHYBFKMFHLPQPH-UHFFFAOYSA-N
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Patent
US04647574

Procedure details

15.0 g of glyoxylic acid n-butyl ester monohydrate and 7.4 g of N-methylurea were refluxed in an 80% aqueous solution of acetic acid for 1 hour. After the solvent was removed by distillation, a small amount of methanol was added to the residue and the insoluble matter was filtered off. The filtrate was then evaporated to dryness under reduced pressure. The resulting crude crystals were recrystallized from ethyl acetate to give 10.4 g of 5-hydroxy-1-methylhydantoin (compound 1) in the form of white crystals.
Name
glyoxylic acid n-butyl ester monohydrate
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.C(O[C:7](=[O:10])[CH:8]=[O:9])CCC.[CH3:11][NH:12][C:13]([NH2:15])=[O:14]>C(O)(=O)C>[OH:10][CH:7]1[N:12]([CH3:11])[C:13](=[O:14])[NH:15][C:8]1=[O:9] |f:0.1|

Inputs

Step One
Name
glyoxylic acid n-butyl ester monohydrate
Quantity
15 g
Type
reactant
Smiles
O.C(CCC)OC(C=O)=O
Name
Quantity
7.4 g
Type
reactant
Smiles
CNC(=O)N
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the solvent was removed by distillation
ADDITION
Type
ADDITION
Details
a small amount of methanol was added to the residue
FILTRATION
Type
FILTRATION
Details
the insoluble matter was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was then evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude crystals were recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
OC1C(NC(N1C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.